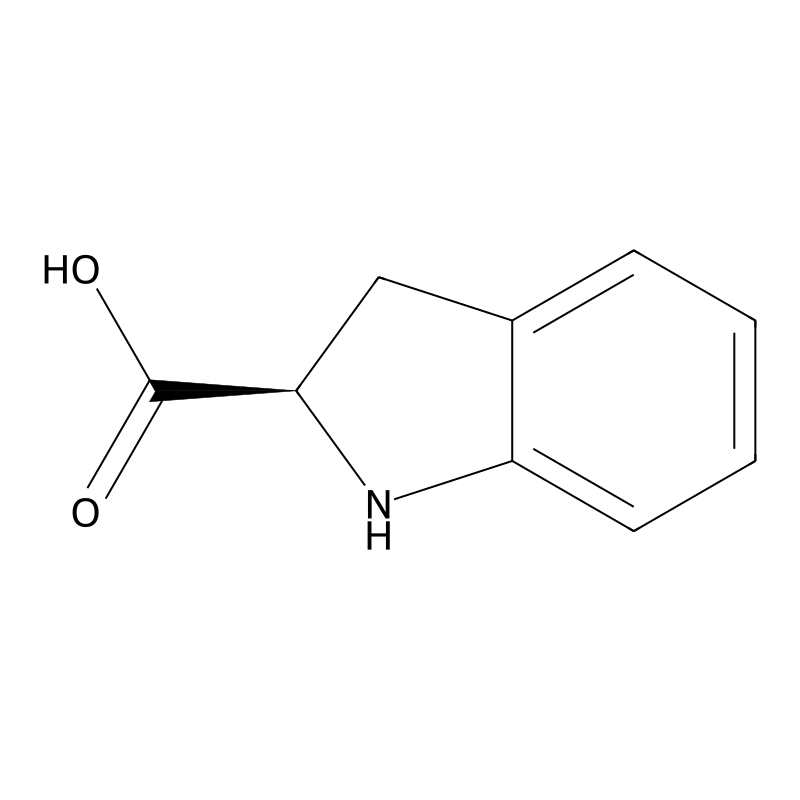

(R)-Indoline-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(R)-Indoline-2-carboxylic Acid serves as a valuable building block for the synthesis of more complex molecules. Its inherent chirality allows for the creation of enantiopure products, crucial in pharmaceutical development where a drug's specific stereoisomer determines its activity (). Due to its reactive carboxylic acid group, (R)-Indoline-2-carboxylic Acid can undergo various chemical transformations, making it a versatile starting material for diverse organic syntheses.

Medicinal Chemistry:

The indoline scaffold is a prevalent structural motif found in numerous bioactive molecules. (R)-Indoline-2-carboxylic Acid serves as a precursor for the synthesis of potential drug candidates targeting various diseases. Research suggests its derivatives might hold promise for treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, as well as for developing novel anticonvulsant medications (). However, further investigation is required to fully understand its therapeutic potential.

Material Science:

Recent studies explore the potential applications of (R)-Indoline-2-carboxylic Acid in the development of functional materials. () Its unique chemical structure might be useful in designing organic semiconductors for applications in organic field-effect transistors (OFETs). Additionally, its chiral properties could be advantageous in the creation of novel asymmetric catalysts or chiral separation materials.

(R)-Indoline-2-carboxylic acid is a chiral compound with the molecular formula CHNO. It is a derivative of indole and plays a significant role in medicinal chemistry due to its structural features, which allow it to interact with various biological targets. The compound has a carboxylic acid functional group attached to the indoline structure, contributing to its reactivity and potential applications in pharmaceuticals. The (R)-enantiomer is particularly noted for its biological activity, making it a subject of interest in drug development and synthesis.

- Decarboxylation: Under high temperature conditions, (R)-indoline-2-carboxylic acid can be decarboxylated to yield indoline .

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters .

- Amide Formation: Reaction with amines can produce amides, which are important in pharmaceutical applications .

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

(R)-Indoline-2-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of integrase, an enzyme critical for the replication of certain viruses, including HIV. Studies have shown that derivatives of this compound can significantly inhibit the strand transfer activity of integrase, indicating potential use as antiviral agents . Additionally, the compound has been associated with other biological effects, including anti-inflammatory and analgesic properties.

Several methods have been developed for synthesizing (R)-indoline-2-carboxylic acid:

- Chiral Resolution: This method involves resolving racemic mixtures of indoline-2-carboxylic acid to isolate the (R)-enantiomer. Techniques such as crystallization or chromatography are commonly employed .

- Reduction of Indole Derivatives: (R)-indoline-2-carboxylic acid can be synthesized from indole-2-carboxylic acid through reduction processes that selectively yield the desired enantiomer .

- Direct Synthesis from Amines: The compound can also be synthesized from appropriate amine precursors through various coupling reactions that introduce the carboxylic acid functionality .

These synthesis methods highlight the versatility and importance of (R)-indoline-2-carboxylic acid in organic and medicinal chemistry.

(R)-Indoline-2-carboxylic acid has several applications in various fields:

- Pharmaceuticals: Its ability to inhibit integrase makes it a candidate for developing antiviral drugs, particularly for treating HIV infections.

- Chemical Synthesis: It serves as a building block in synthesizing more complex molecules used in drug discovery and development.

- Research: The compound is utilized in studies exploring the structure-activity relationship of indole derivatives and their potential therapeutic effects.

Interaction studies involving (R)-indoline-2-carboxylic acid have primarily focused on its binding affinity with integrase. Research indicates that this compound can chelate metal ions within the active site of integrase, which is crucial for its enzymatic function. The binding modes have been analyzed using molecular docking techniques, revealing how structural modifications can enhance binding efficiency and biological activity .

Several compounds share structural similarities with (R)-indoline-2-carboxylic acid, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Indole-2-carboxylic Acid | Indole derivative | Lacks chiral center; used as a precursor |

| (S)-Indoline-2-carboxylic Acid | Chiral variant | Opposite enantiomer; different biological effects |

| 5-Hydroxyindole-3-carboxylic Acid | Hydroxy derivative | Exhibits different pharmacological properties |

| Indolinone | Indole derivative | Contains a carbonyl group; used in drug design |

The uniqueness of (R)-indoline-2-carboxylic acid lies in its specific stereochemistry and biological activity profile, particularly its potent inhibitory effects on integrase compared to other similar compounds. This specificity enhances its potential as a therapeutic agent in antiviral treatments while also providing avenues for further research into its applications in medicinal chemistry.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard